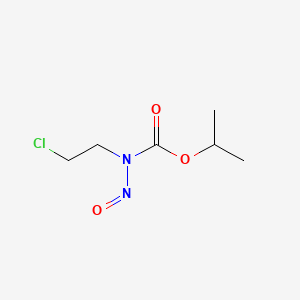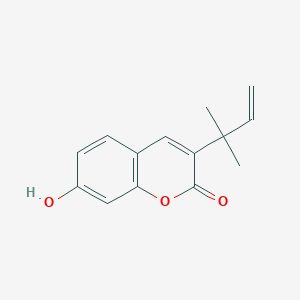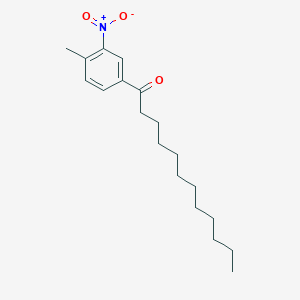![molecular formula C18H33NO4Si3 B13813787 Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester is a complex organic compound that belongs to the class of silyl-protected amino acids. These compounds are often used in organic synthesis and medicinal chemistry due to their unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester typically involves the protection of glycine with trimethylsilyl groups. This can be achieved through the reaction of glycine with trimethylsilyl chloride in the presence of a base such as triethylamine. The benzoyl group can be introduced through an esterification reaction with 2-hydroxybenzoic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale esterification and silylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its silyl-protected form allows for selective reactions at other functional groups.
Biology
In biological research, silyl-protected amino acids can be used in the study of enzyme mechanisms and protein synthesis.
Medicine
In medicinal chemistry, such compounds can be used in the design of prodrugs, where the silyl groups are removed in vivo to release the active drug.
Industry
In the chemical industry, these compounds can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester involves the cleavage of the silyl groups under physiological conditions, releasing the active glycine derivative. This can interact with various molecular targets, including enzymes and receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, N-(trimethylsilyl)-N-benzoyl-, trimethylsilyl ester
- Alanine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester
Uniqueness
The presence of the 2-[(trimethylsilyl)oxy]benzoyl group in Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester provides unique reactivity and stability compared to other silyl-protected amino acids. This makes it particularly useful in selective organic synthesis and medicinal chemistry applications.
Eigenschaften
Molekularformel |
C18H33NO4Si3 |
|---|---|
Molekulargewicht |
411.7 g/mol |
IUPAC-Name |
trimethylsilyl 2-[trimethylsilyl-(2-trimethylsilyloxybenzoyl)amino]acetate |
InChI |
InChI=1S/C18H33NO4Si3/c1-24(2,3)19(14-17(20)23-26(7,8)9)18(21)15-12-10-11-13-16(15)22-25(4,5)6/h10-13H,14H2,1-9H3 |
InChI-Schlüssel |
SJLWAPOSGSUWJU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(CC(=O)O[Si](C)(C)C)C(=O)C1=CC=CC=C1O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
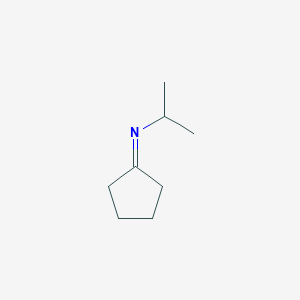
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
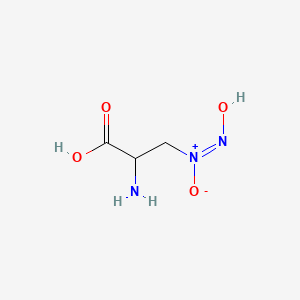
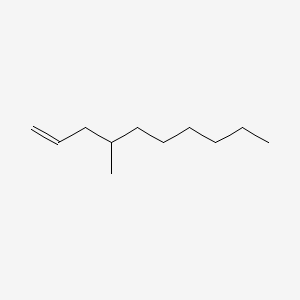
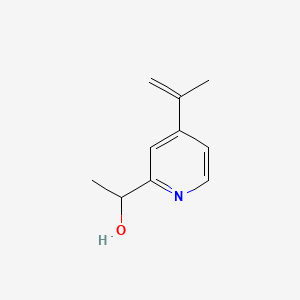
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
